5-chloro-N-(5-chloropyridin-2-yl)thiophene-2-carboxamide
Overview
Description
5-chloro-N-(5-chloropyridin-2-yl)thiophene-2-carboxamide is an organic compound that belongs to the class of thiophene carboxamides. This compound is characterized by the presence of a thiophene ring substituted with a carboxamide group and a pyridine ring substituted with chlorine atoms. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-(5-chloropyridin-2-yl)thiophene-2-carboxamide typically involves the reaction of 5-chloropyridine-2-amine with thiophene-2-carbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and waste, making the process more efficient and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
5-chloro-N-(5-chloropyridin-2-yl)thiophene-2-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the sulfur atom in the thiophene ring.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride are used under controlled conditions.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are used in organic solvents such as toluene or ethanol.
Major Products Formed
Substitution Reactions: Products include various substituted derivatives of the original compound.
Oxidation and Reduction: Products include oxidized or reduced forms of the thiophene ring.
Coupling Reactions: Biaryl compounds are the major products formed in coupling reactions.
Scientific Research Applications
5-chloro-N-(5-chloropyridin-2-yl)thiophene-2-carboxamide is used in various scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 5-chloro-N-(5-chloropyridin-2-yl)thiophene-2-carboxamide involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve modulation of signaling pathways and inhibition of key enzymes .
Comparison with Similar Compounds
Similar Compounds
5-chloro-N-(3R)-1-(2-{[2-fluoro-4-(2-oxopyridin-1(2H)-yl)phenyl]amino}-2-oxoethyl)pyrrolidin-3-yl]thiophene-2-carboxamide: This compound shares a similar thiophene carboxamide structure but has different substituents on the pyridine ring.
2-chloro-N-((5-chloropyridine-2-yl)carbamothioyl)benzamide: This compound has a similar pyridine ring but differs in the structure of the carboxamide group.
Uniqueness
5-chloro-N-(5-chloropyridin-2-yl)thiophene-2-carboxamide is unique due to its specific substitution pattern and the presence of both thiophene and pyridine rings. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .
Properties
IUPAC Name |
5-chloro-N-(5-chloropyridin-2-yl)thiophene-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Cl2N2OS/c11-6-1-4-9(13-5-6)14-10(15)7-2-3-8(12)16-7/h1-5H,(H,13,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZLVLOKCGMAHRR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1Cl)NC(=O)C2=CC=C(S2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Cl2N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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